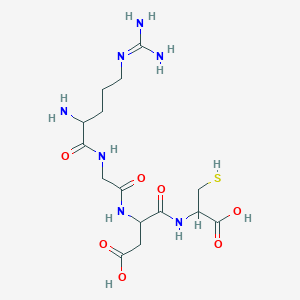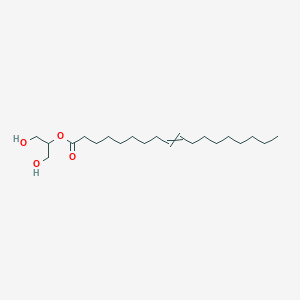
1,3-Dihydroxypropan-2-yl octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydroxypropan-2-yl oleate, also known as 2-oleoylglycerol, is a monoglyceride where the acyl group is derived from oleic acid. This compound is a type of glycerolipid, which is a class of lipids containing a glycerol backbone. It is commonly found in various natural sources, including plant oils and animal fats. The compound is known for its role in biological systems, particularly in lipid metabolism and signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dihydroxypropan-2-yl oleate can be synthesized through enzymatic reactions involving lipases. One common method involves the alcoholysis of triolein using ethanol and water in the presence of lipase from Rhizopus oryzae. The reaction is typically carried out in n-heptane at 37°C for 6 hours in a sealed tube . Another method involves using Novozym 435 as a catalyst with ethanol at 25°C for 4 hours .
Industrial Production Methods
Industrial production of 1,3-dihydroxypropan-2-yl oleate often involves the use of biocatalysts to ensure regioselectivity and high yield. The process typically includes the use of immobilized lipases to catalyze the reaction between glycerol and oleic acid or its derivatives. The reaction conditions are optimized to achieve maximum conversion and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydroxypropan-2-yl oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the oleate group into saturated fatty acid derivatives.
Substitution: The hydroxyl groups in the glycerol backbone can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the oleate group.
Substitution: Acid chlorides and anhydrides are commonly used reagents for esterification reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Various esters and ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3-Dihydroxypropan-2-yl oleate has several scientific research applications:
Chemistry: It is used as a model compound in studies of lipid metabolism and enzymatic reactions.
Biology: The compound plays a role in cellular signaling pathways and is studied for its effects on cell proliferation and differentiation.
Industry: The compound is used in the production of emulsifiers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-dihydroxypropan-2-yl oleate involves its interaction with lipid metabolic pathways. It acts as a substrate for various lipases and phospholipases, which hydrolyze the compound to release free fatty acids and glycerol. These products are then utilized in energy production, membrane synthesis, and signaling pathways . The compound also influences the activity of enzymes involved in lipid metabolism, thereby regulating cellular lipid homeostasis .
Comparación Con Compuestos Similares
1,3-Dihydroxypropan-2-yl oleate is similar to other monoglycerides such as 2-monoolein and 2-monooleoylglycerol. it is unique in its specific acyl group derived from oleic acid, which imparts distinct physicochemical properties and biological activities . Similar compounds include:
2-Monoolein: A monoglyceride with a similar structure but different stereochemistry.
2-Monooleoylglycerol: Another monoglyceride with similar biological functions but different acyl chain length and saturation.
Propiedades
Fórmula molecular |
C21H40O4 |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
1,3-dihydroxypropan-2-yl octadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3 |
Clave InChI |
UPWGQKDVAURUGE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


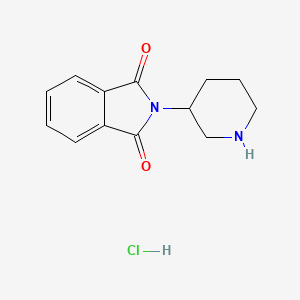
![(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402192.png)
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B13402198.png)
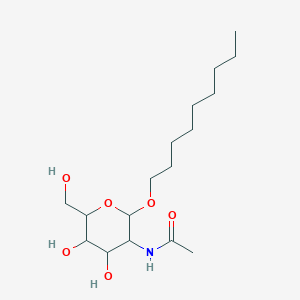
![tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B13402214.png)
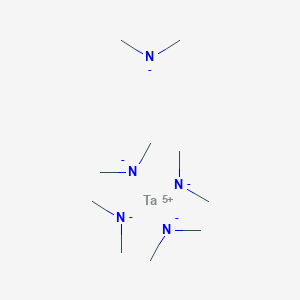
![(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid](/img/structure/B13402221.png)
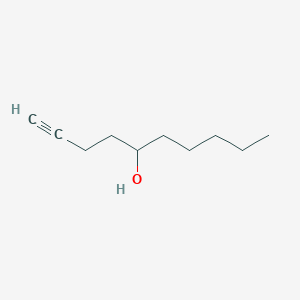
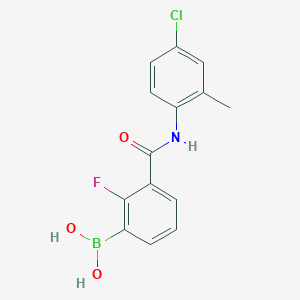
![3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B13402231.png)
![[[(2R,3S,5R)-5-[5-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13402239.png)
![6-(1-Hydroxyethyl)-3-({2-[(iminomethyl)amino]ethyl}sulfanyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402256.png)
![2-Methyl-3-[2-(pyridin-2-YL)pyrimidin-4-YL]-1,6-naphthyridine](/img/structure/B13402258.png)
